molecular formula C7H14ClNO B13906190 (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

Cat. No.: B13906190
M. Wt: 163.64 g/mol
InChI Key: QVZOGGUWXRPJBI-RYLOHDEPSA-N
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Description

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its distinctive properties and reactivity. The compound is characterized by its azabicyclo framework, which contributes to its stability and reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride typically involves the formation of the azabicyclo structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azabicyclo structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the azabicyclo framework.

Scientific Research Applications

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride include:

  • (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate
  • (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the azabicyclo framework, which imparts unique reactivity and stability. This makes it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1

InChI Key

QVZOGGUWXRPJBI-RYLOHDEPSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@H]1C[C@H]2O.Cl

Canonical SMILES

C1CC2CNC1CC2O.Cl

Origin of Product

United States

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